molecular formula C24H20ClN5O2S B11984576 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11984576
M. Wt: 478.0 g/mol
InChI Key: VDSHSBKXIMNCKY-CVKSISIWSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C25H22ClN5O2S and a molecular weight of 492.003 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl group play crucial roles in its binding to target proteins, leading to the modulation of biological activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-32-21-13-9-18(10-14-21)23-28-29-24(30(23)20-5-3-2-4-6-20)33-16-22(31)27-26-15-17-7-11-19(25)12-8-17/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

VDSHSBKXIMNCKY-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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